3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one
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Overview
Description
3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields such as oncology, neurology, and infectious diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.
Chlorination: The chlorination of the quinazolinone core can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium amide or potassium thiolate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the allyl group could yield an epoxide, while substitution of the chloro group with an amine could yield a new quinazolinone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications in treating diseases such as cancer, neurological disorders, and infections.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound of the quinazolinone family.
6-Chloro-2-phenylquinazolin-4(3H)-one: A similar compound lacking the allyl group.
3-Allyl-2-(phenylamino)quinazolin-4(3H)-one: A similar compound lacking the chloro group.
Uniqueness
3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one is unique due to the presence of both the allyl and chloro groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H14ClN3O |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-anilino-6-chloro-3-prop-2-enylquinazolin-4-one |
InChI |
InChI=1S/C17H14ClN3O/c1-2-10-21-16(22)14-11-12(18)8-9-15(14)20-17(21)19-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,19,20) |
InChI Key |
HNBSISLZTXKXCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)Cl)N=C1NC3=CC=CC=C3 |
Origin of Product |
United States |
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